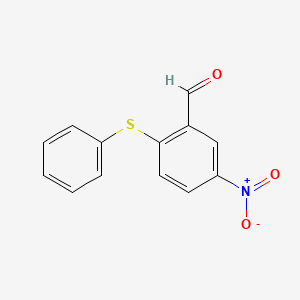

5-Nitro-2-(phenylthio)benzaldehyde

Vue d'ensemble

Description

5-Nitro-2-(phenylthio)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . For instance, the replacement of a nitro group by a phenylthio group is discussed, which is relevant to the structure of 5-Nitro-2-(phenylthio)benzaldehyde .

Synthesis Analysis

The synthesis of related compounds involves the replacement of a nitro group with a phenylthio group in the presence of benzenethiol or its potassium salt . This suggests that a similar approach could be used for synthesizing 5-Nitro-2-(phenylthio)benzaldehyde. Additionally, the synthesis of thiosemicarbazone derivatives is mentioned, which involves the substitution of the N(4)-thiosemicarbazone moiety with various amines . Although this does not directly describe the synthesis of 5-Nitro-2-(phenylthio)benzaldehyde, it provides a context for the type of chemical reactions that might be involved in its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined by X-ray diffraction analysis . While the specific structure of 5-Nitro-2-(phenylthio)benzaldehyde is not provided, the analysis of similar compounds can give clues about the potential molecular geometry and crystal packing of this compound.

Chemical Reactions Analysis

The reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions has been studied, showing that it can undergo a variety of reactions including the formation of an anion of nitronic acid, irreversible redox ring-opening reactions, and polymerization . Although this is a different compound, it highlights the potential reactivity of nitro groups in various conditions, which could be relevant to the chemical behavior of 5-Nitro-2-(phenylthio)benzaldehyde. Additionally, the nitration of benzaldehyde has been modeled, providing insights into the reactivity of benzaldehyde derivatives under nitrating conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-(phenylthio)benzaldehyde are not directly reported in the provided papers. However, the properties of similar compounds, such as their crystal structures, densities, and space groups, have been characterized . The reactivity of nitro compounds in different solutions is also discussed, which can influence the physical properties such as solubility and stability . The kinetics of nitration reactions and the influence of different conditions on the yield of nitrobenzaldehyde isomers provide additional information on the chemical properties of benzaldehyde derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 5-Nitro-2-(phenylthio)benzaldehyde plays a role in the synthesis of various chemical compounds. For example, it is used in the stereoselective synthesis of 2,3-epoxy-amides, as demonstrated in the reaction of benzaldehydes with stabilized sulfur ylides (Fernández, Durante-Lanes, & López-Herrera, 1990).

- It is also involved in the synthesis of antitumor compounds, such as novel derivatives of 6-amino-2-phenylbenzothiazole, indicating its potential in medicinal chemistry (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Organic Synthesis and Molecular Studies

- The compound is used in organic synthesis for generating different molecular structures, such as (E)-β-(Phenylthio)styrene, showcasing its versatility in chemical transformations (Kauffmann, Kriegesmann, & Hamsen, 1982).

- It's also employed in reactions where the nitro group is replaced by a phenylthio group in various primary nitro compounds, indicating its utility in creating diverse molecular structures (Miyake & Yamamura, 1986).

Applications in Biological Studies

- In biological contexts, 5-Nitro-2-(phenylthio)benzaldehyde derivatives have been evaluated for their efficiency against pathogens like Trypanosoma cruzi, the agent causing Chagas' disease, showing its potential in developing new treatments (Moreno-Rodríguez et al., 2014).

Molecular Electronics

- It's also significant in the field of molecular electronics, as seen in the use of molecules containing nitroamine redox centers in electronic devices, demonstrating its role in advanced technological applications (Chen, Reed, Rawlett, & Tour, 1999).

Safety and Hazards

5-Nitro-2-(phenylthio)benzaldehyde is classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

5-nitro-2-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIWOASJHKVEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388071 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(phenylthio)benzaldehyde | |

CAS RN |

52548-32-0 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.